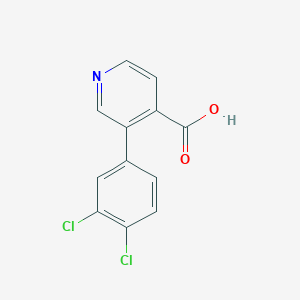

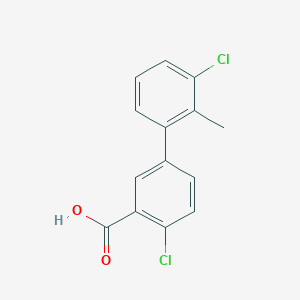

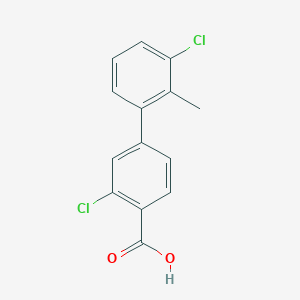

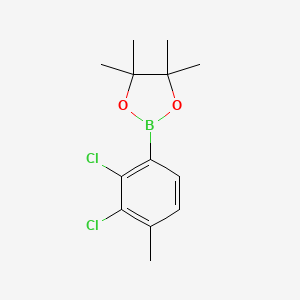

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DCMPD) is a boron-containing compound that has been widely studied in recent years due to its potential applications in various scientific fields. DCMPD is a novel boron-containing compound that is synthesized through a multi-step reaction involving the coupling of two aldehyde derivatives. This compound has been found to have a wide range of applications in scientific research due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Analysis

2-(2,3-Dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are predominantly utilized in the field of chemical synthesis and analysis. Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives of similar compounds and studied their inhibitory activity against serine proteases like thrombin. These compounds display no S–B coordination and only weak N–B coordination in both solid state and solution (Spencer et al., 2002).

Li and Wang (2016) explored the synthesis of a related compound, 4,4,5,5-tetramethyl-2-[(Z)-1-(3-methylphenoxy)hex-1-en-2-yl]-1,3,2-dioxaborolane, through a reaction involving 1-(hex-1-yn-1-yloxy)-3-methylbenzene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under a nitrogen atmosphere. They noted no significant intermolecular interactions in the crystal structure of the synthesized compound (Li & Wang, 2016).

Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives and used them to synthesize boron-containing stilbene derivatives. These derivatives are under investigation for their potential application in LCD (Liquid Crystal Display) technology and as intermediates for synthesizing conjugated polyenes as new materials. Preliminary biological testing of these compounds is also being conducted to identify potential therapeutics for neurodegenerative diseases (Das et al., 2015).

Optical and Material Science

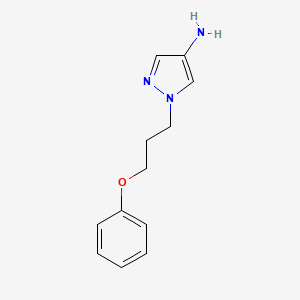

In material science and optical applications, compounds like this compound have been instrumental. Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative by introducing phenyl boronic ester to 4-hydroxylpyrene. The resultant compound, 4,4,5,5-tetramethyl-2-(4-((pyren-4-yloxy)methyl)phenyl)-1,3,2-dioxaborolane, exhibited sensitivity and selectivity for H2O2, making it applicable for detecting H2O2 in living cells. The distinctive fluorescent properties of this probe underline the efficacy of functionalizing pyrene at different positions for developing novel pyrene-based functional materials (Nie et al., 2020).

Electrochemical Applications

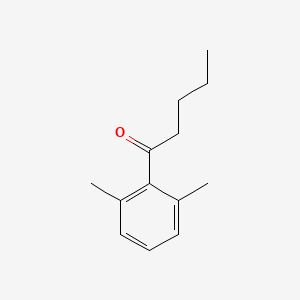

In the realm of electrochemistry, Tanigawa et al. (2016) conducted electrochemical analyses of compounds including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane and discovered the β-effect of organoborate, marking a notable finding in the understanding of organoboron compounds' electrochemical behavior. This study indicated a lower oxidation potential for the organoborate compared to organoborane and successfully carried out anodic substitution reactions of organoboronate ester and organoborate in the presence of nucleophiles (Tanigawa et al., 2016).

Propiedades

IUPAC Name |

2-(2,3-dichloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BCl2O2/c1-8-6-7-9(11(16)10(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDGSIFTHVOKOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.